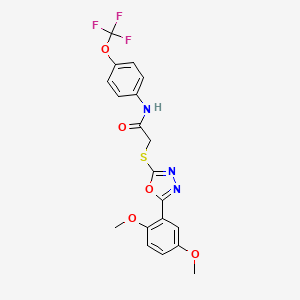

![molecular formula C12H8F3NO2 B2713344 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 67094-29-5](/img/structure/B2713344.png)

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a study reported the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .科学的研究の応用

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including those similar to 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione, have been studied for their effectiveness in inhibiting the corrosion of carbon steel in hydrochloric acid medium. These derivatives exhibit good corrosion inhibition, with their efficiency increasing alongside inhibitor concentration. The adsorption mechanism is mainly controlled by a chemisorption process (Zarrouk et al., 2015).

Glycolic Acid Oxidase Inhibition

A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, closely related to 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione, are effective inhibitors of glycolic acid oxidase (GAO). These compounds, especially with large lipophilic 4-substituents, exhibit potent, competitive inhibition of GAO in vitro (Rooney et al., 1983).

Polymer Synthesis

1H-pyrrole-2,5-dione derivatives are used in polymer synthesis. For example, polymerization of 1-Methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole with alkyldihalides leads to the formation of new polymers with unique structural and physical properties (Mallakpour et al., 1998).

Photoluminescent Materials

Derivatives of 1H-pyrrole-2,5-dione, such as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, are used in the synthesis of photoluminescent conjugated polymers and copolymers. These materials show potential for electronic applications due to their strong photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).

Synthesis of Protected Amino Acids

1H-pyrrole-2,5-dione derivatives are involved in the efficient synthesis of protected amino acids, such as Nα-urethane-protected β-alanine and γ-aminopropionic acid. This process demonstrates high yields and purities in a one-pot procedure (Cal et al., 2012).

Organic Solar Cells

Derivatives of 1H-pyrrole-2,5-dione are utilized in the fabrication of organic solar cells. For example, certain small molecular non-fullerene electron acceptors based on diketopyrrolopyrrole demonstrate promising optoelectronic properties and efficiency in solar cell applications (Gupta et al., 2017).

作用機序

Target of Action

Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that the trifluoromethyl group can enhance biological activity and increase chemical or metabolic stability .

Biochemical Pathways

The trifluoromethyl group has been associated with various pharmacological activities .

Pharmacokinetics

Compounds with a trifluoromethyl group have been found to enhance biological activity and increase chemical or metabolic stability , which could potentially impact their bioavailability.

Result of Action

Compounds with a trifluoromethyl group have been associated with various pharmacological activities .

Action Environment

The trifluoromethyl group has been found to enhance biological activity and increase chemical or metabolic stability , which could potentially be influenced by environmental factors.

特性

IUPAC Name |

3-methyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2/c1-7-6-10(17)16(11(7)18)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWJSSPLWVZEIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate](/img/no-structure.png)

![N-(2,5-dimethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2713264.png)

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2713265.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2713270.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2713273.png)

![(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2713274.png)

![4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2713275.png)

![2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2713277.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2713278.png)

![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2713279.png)